molecular formula C11H14N2 B3327623 1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro- CAS No. 357424-22-7

1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-

Cat. No. B3327623
CAS RN: 357424-22-7
M. Wt: 174.24 g/mol
InChI Key: HXWNIHVLKOKITO-UHFFFAOYSA-N
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Description

“1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-” is a chemical compound . It has been studied for its potential use in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .


Synthesis Analysis

A general approach to preparing 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine involves converting an indanone or tetralone to a cyanohydrin which is subjected to hydrogenolysis followed by lactamization and reduction . Another method involves the hydrolysis of a compound to afford 1-aminoindan-3-acetic acid, which is cyclized with dicyclohexylcarbodiimide to a certain compound. This compound is then reduced to give an amine which is then methylated .


Molecular Structure Analysis

The molecular structure of “1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-” is complex and is the subject of ongoing research .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-” include hydrogenolysis, lactamization, and reduction . These reactions are part of a general approach to preparing this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-” are not fully detailed in the available literature .

Mechanism of Action

The compound has been studied for its potential use in the development of a PET imaging agent for the GluN2B subunits of the NMDAR . After in vitro testing via competition binding assay and autoradiography, a tracer emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors .

Safety and Hazards

The safety and hazards associated with “1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-” are not fully detailed in the available literature .

properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9/h1-2,4,7-8,13H,3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWNIHVLKOKITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-
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1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-
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1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-
Reactant of Route 4
1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-
Reactant of Route 5
1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-
Reactant of Route 6
1,5-Methano-1H-3-benzazepin-7-amine, 2,3,4,5-tetrahydro-

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